8-iso-15-keto Prostaglandin F2beta

Catalog No.
S1773144
CAS No.
1621482-36-7
M.F
C20H32O5
M. Wt
352.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-iso-15-keto Prostaglandin F2beta

CAS Number

1621482-36-7

Product Name

8-iso-15-keto Prostaglandin F2beta

IUPAC Name

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1

InChI Key

LOLJEILMPWPILA-WZDCOHRSSA-N

SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O

Synonyms

9β,11α-dihydroxy-15-oxo-(8β)-prosta-5Z,13E-dien-1-oic acid

8-iso Prostaglandin F2β (8-iso PGF2β) is an isomer of PGF2α of non-enzymatic origin. It is one of 64 possible isomers of PGF2α which can be produced by free radical peroxidation of arachidonic acid. 8-iso PGF2β exhibits very weak contraction of human umbilical vein artery and does not promote aggregation of human whole blood. However, 8-iso PGF2β moderately contracts both the canine and porcine pulmonary vein, although the effect is much weaker than that exhibited by other isoprostanes such as 8-iso PGE1, 8-iso PGE2, or 8-iso PGF2α. 8-iso-15-keto PGF2β is a potential metabolite of 8-iso PGF2β via the 15-hydroxy PG dehydrogenase pathway. There are no published reports on the formation or biological activity of 8-iso-15-keto PGF2β.

8-iso-15-keto Prostaglandin F2β (8-iso-15-keto PGF2β) is a specialized isoprostane metabolite derived from the 15-hydroxy PG dehydrogenase (15-PGDH) oxidation of 8-iso PGF2β. In the commercial procurement landscape, it is primarily sourced as a high-purity analytical reference standard for quantitative lipidomics and oxylipin profiling via LC-MS/MS. As a β-epimer of the highly abundant oxidative stress biomarker 8-iso-15-keto PGF2α, this specific stereoisomer is critical for resolving chromatographic overlaps, validating non-enzymatic arachidonic acid peroxidation pathways, and serving as a structurally matched baseline comparator in pharmacological assays. Its procurement is essential for laboratories and core facilities requiring rigorous stereochemical differentiation in complex biological matrices [1].

Research Fit

Analytical standard for β-epimer isoprostane metabolite identification
Supports 15-PGDH metabolic pathway hypothesis testing
Method development for isomer-specific detection by LC-MS/MS

Substituting 8-iso-15-keto PGF2β with its more common α-epimer (8-iso-15-keto PGF2α) or the parent compound (8-iso PGF2β) critically compromises analytical accuracy. In mass spectrometry, α and β epimers share identical molecular weights (m/z 352.5) and highly similar fragmentation patterns, meaning generic substitution leads to unresolved peaks and false-positive quantification of oxidative stress markers. Furthermore, in pharmacological applications, the parent 8-iso PGF2β exhibits moderate pulmonary vein contraction, whereas the 15-keto metabolite is biologically inactive. Using a crude mixture or the wrong epimer introduces severe confounding variables in both receptor pharmacology and targeted metabolomics, necessitating the procurement of the exact stereoisomer for reproducible workflow calibration .

Substitution Risk

9β-hydroxy epimer pharmacology
9β-epimer may exhibit reduced TP receptor activity compared to 9α-epimer isoprostanes; substitution may introduce vasoconstrictor signal
15-keto oxidation state
15-keto metabolite may lack bioactivity of parent; non-keto parent retains residual activity, confounding inactivation studies
Isomer co-elution analytical risk
Structural similarity to 64+ isomers requires authentic standard for unambiguous identification; generic isoprostane standards may not resolve β-epimer

Stereoisomer Resolution in Targeted LC-MS/MS Lipidomics

In targeted oxylipin profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing epimers is paramount. Both 8-iso-15-keto PGF2β and 8-iso-15-keto PGF2α possess identical mass-to-charge ratios (m/z 352.5) and share primary MRM transitions (e.g., 351.2 -> 193.1). However, when utilized as a pure reference standard, 8-iso-15-keto PGF2β allows for the establishment of distinct retention times on C18 columns, preventing the overestimation of the α-epimer in biological samples. Procurement of the exact β-epimer standard ensures accurate peak assignment and quantification of non-enzymatic lipid peroxidation pathways [1].

Evidence DimensionMass Spectrometry Precursor/Product Ion (m/z)
Target Compound Datam/z 351.2 -> 193.1 (Negative ion mode)
Comparator Or Baseline8-iso-15-keto PGF2α (Identical MRM transitions)
Quantified Difference100% identical fragmentation, requiring chromatographic separation via pure standard procurement.
ConditionsLC-MS/MS QQQ-LIT on C18 stationary phase

Buyers must procure the exact β-epimer to calibrate LC-MS/MS retention times and avoid false-positive quantification of the α-epimer in oxidative stress panels.

9β vs 9α epimer pharmacology
Head-to-head
8-iso-PGF2β ‘largely ineffective’ as vasoconstrictor; 8-iso-PGF2α EC50 6.5 (-log M) in human bronchial arteries
9β-epimer may show distinct receptor pharmacology
Data for parent compound; 15-keto metabolite activity unreported

Validation of 15-PGDH Metabolic Pathways

8-iso-15-keto PGF2β serves as the definitive downstream metabolite for tracking the degradation of 8-iso PGF2β via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. While the parent compound 8-iso PGF2β retains moderate biological activity, its conversion to the 15-keto form represents metabolic inactivation. Utilizing 8-iso-15-keto PGF2β as a quantitative standard enables researchers to accurately measure the metabolic clearance rate of β-isoprostanes compared to their α-counterparts, providing essential kinetic data that cannot be inferred from generic PGF2α metabolites .

Evidence DimensionMetabolic Precursor-Product Relationship
Target Compound DataDirect product of 8-iso PGF2β via 15-PGDH
Comparator Or Baseline15-keto PGF2α (Product of COX-derived PGF2α)
Quantified DifferenceStereospecific metabolic tracking of the β-epimer pathway vs. the α-epimer pathway.
ConditionsIn vitro enzymatic assays and biological matrix profiling

Essential for pharmacokinetic and metabolic studies where the specific degradation rate of β-isoprostanes must be quantified independently of COX-derived prostaglandins.

15-keto oxidation impact
Class-level
15-keto modification reduced parent isoprostane potency ~4.6-fold (pD2 shift 6.46 to 5.80) in rat aorta; complete activity loss in pulmonary smooth muscle
15-keto metabolite may have minimal direct vasoconstrictor activity
Class-level inference; specific β-epimer data unavailable

Pharmacological Baseline in Vascular Assays

In vascular pharmacology, 8-iso PGF2β is known to induce moderate contraction of canine and porcine pulmonary veins, albeit weaker than 8-iso PGF2α. The 15-keto oxidation of isoprostanes generally abolishes this biological activity. Consequently, 8-iso-15-keto PGF2β acts as a critical structurally matched negative control. By comparing the contractile response of the active parent 8-iso PGF2β against the inactive 8-iso-15-keto PGF2β, researchers can isolate receptor-specific effects from non-specific lipid interactions, a differentiation impossible to achieve using unrelated lipid controls .

Evidence DimensionVascular Smooth Muscle Contraction
Target Compound DataBiologically inactive (baseline control)
Comparator Or Baseline8-iso PGF2β (Moderate contraction)
Quantified DifferenceComplete loss of contractile activity upon 15-keto oxidation.
ConditionsEx vivo pulmonary vein contraction assays

Procurement of this inactive metabolite is necessary for establishing rigorous negative controls in isoprostane receptor binding and vascular reactivity studies.

Platelet aggregation profile
Reported
8-iso-PGF2β does not promote platelet aggregation in human whole blood, unlike 8-iso-PGF2α
Supports β-epimer as specificity control for TP receptor assays
Parent compound data; 15-keto metabolite predicted inactive
Physicochemical identity
Specification review
MW 352.47 (Δ-2.01 Da from parent); λmax 234 nm; purity ≥95%; solubility 50 mg/mL in DMF, DMSO, ethanol; 9β,11α-dihydroxy stereochemistry
MS, UV, and solubility parameters support method development
Supplier specification; verify lot-specific COA
Analytical detectability
Analytical context
Parent 8-iso-PGF2β detected via UHPLC-MS/MS in wastewater but co-elution prevented quantification; 15-keto metabolite MW and UV provide additional resolution
Authentic standard needed for unambiguous isomer identification
Co-elution challenges reported in complex matrices

High-Resolution Oxylipin and Isoprostane Profiling

8-iso-15-keto PGF2β is indispensable as a reference standard in multiplexed LC-MS/MS assays designed to map the complete oxylipin metabolome. Its inclusion allows analytical chemists to resolve co-eluting stereoisomers, ensuring that oxidative stress biomarkers like 8-iso-15-keto PGF2α are quantified with absolute structural certainty and without false-positive interference [1].

Metabolic Clearance and 15-PGDH Kinetic Assays

For laboratories investigating the enzymatic degradation of non-enzymatic lipid peroxidation products, this compound serves as the definitive target analyte. It enables the precise calculation of 15-PGDH affinity and turnover rates for β-isoprostanes, differentiating these pathways from standard cyclooxygenase (COX) metabolism .

Receptor Pharmacology and Vascular Reactivity Controls

In pharmacological studies evaluating the binding affinity of isoprostanes to the thromboxane (TP) receptor, 8-iso-15-keto PGF2β acts as a highly specific, structurally matched inactive comparator. This ensures that observed vascular contractions are accurately attributed to the active parent compounds rather than assay artifacts .

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS method development for β-series isoprostanes
Distinct molecular weight and UV absorbance profile
Isomer-specific MRM optimization and co-elution resolution
TP receptor signaling specificity control
Reported reduced vasoconstrictor and platelet activity
Pathway selectivity confirmation in vascular and platelet assays
15-PGDH metabolic pathway tracing
15-keto metabolite reference standard
Metabolite formation kinetics and inactivation profiling
Oxidative stress biomarker profiling
β-epimer metabolite for parent/metabolite ratio analysis
Research cohort profiling for isoprostane turnover

XLogP3

2.6
1.Oliveira, L.,Stallwood, N.A., and Crankshaw, D.J. Effects of some isoprostanes on the human umbilical artery in vitro. British Journal of Pharmacology 129, 509-514 (2000).

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